N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide
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Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of methoxyacetyl and propoxybenzenesulfonamide groups further enhances its chemical versatility and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the N-acylation of amides using methoxyacetyl chloride and a suitable amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide has several scientific research applications:
Biology: Its structural features make it a candidate for studying biological processes and interactions at the molecular level.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives and sulfonamide-containing molecules. Examples include:
Methoxyacetyl chloride derivatives: These compounds share the methoxyacetyl group and may exhibit similar reactivity and applications.
Tetrahydroquinoline derivatives: These compounds have a similar core structure and are often used in similar applications, such as drug development and chemical synthesis.
Uniqueness
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-3-13-28-18-8-10-19(11-9-18)29(25,26)22-17-7-6-16-5-4-12-23(20(16)14-17)21(24)15-27-2/h6-11,14,22H,3-5,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVACOMENNPHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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